1-(2,3-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Description
1-(2,3-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
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Scientific Research Applications
Complexation and Ligand Capabilities
Macrocyclic bis(ureas), similar in functional groups to the compound , have been studied for their ability to act as ligands for anion complexation. These compounds form adducts with polar molecules and complex various anions, indicating their potential use in creating selective sensors or in separation processes for anions in solution (Kretschmer, Dittmann, & Beck, 2014).
Synthetic Intermediates in Organic Synthesis
Compounds with structural similarities to the tetrahydroquinoline moiety have been utilized as versatile intermediates in organic synthesis. For example, the synthesis of quino[1,2-c]quinazolines demonstrates the utility of similar compounds in preparing a wide variety of heterocyclic compounds, which could have potential applications in pharmaceuticals and materials science (Phillips & Castle, 1980).
Cyclization Reactions
Research into cyclization reactions, such as the Pummerer-type cyclization, highlights the synthetic utility of compounds bearing dimethoxyphenyl and tetrahydroquinoline components for constructing complex molecular architectures. This has implications in synthesizing bioactive molecules or natural product analogues (Saitoh et al., 2001).
Corrosion Inhibition
Sulfonylurea derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic environments, indicating potential industrial applications of similar compounds in protecting metals from corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Antiviral and Medicinal Chemistry
Research on tetrahydroquinazoline derivatives demonstrates their potential in medicinal chemistry, including the synthesis of compounds with antiviral activity. This underscores the relevance of structurally related compounds in the development of new therapeutic agents (Selvakumar et al., 2018).
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-4-13-30(26,27)24-12-6-7-15-14-16(10-11-18(15)24)22-21(25)23-17-8-5-9-19(28-2)20(17)29-3/h5,8-11,14H,4,6-7,12-13H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXICHOFLWQBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.